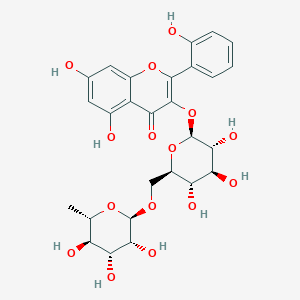
Datiscin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Datiscin is a flavonoid glycoside compound with the molecular formula C27H30O15 datiscetin 3-rutinoside and is found in the plant Datisca cannabina. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and glycosidic linkages .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of datiscin typically involves the extraction from natural sources such as Datisca cannabina. The process includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification methods on a larger scale. Optimization of solvent use and purification steps would be essential for efficient production.
化学反应分析
Types of Reactions
Datiscin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Aglycones and monosaccharides.
科学研究应用
Datiscin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond cleavage and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of natural antioxidants and preservatives.
作用机制
The mechanism of action of datiscin involves its interaction with various molecular targets:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
Datiscanin: Another glycoside of datiscetin found in Datisca cannabina.
Quercetin: A flavonoid with similar antioxidant properties but different glycosidic linkages.
Rutin: Similar to datiscin but with different sugar moieties attached to the flavonoid core.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of both glucose and rhamnose sugars. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
生物活性
Datiscin, a flavonoid compound extracted primarily from the leaves of various plants, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically classified as a flavonoid with the molecular formula C21H22O12. It is characterized by its yellow dye properties, which are utilized in various applications beyond its biological activities .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antioxidant Activity
- This compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and maintaining overall health.
2. Anti-inflammatory Effects
- Research indicates that this compound may inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines. These effects suggest its potential in treating inflammatory diseases .
3. Antimicrobial Properties
- This compound has shown effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial therapies. Studies have indicated its potential against both bacterial and fungal strains .
4. Anticancer Potential
- Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its role in modulating signaling pathways related to cancer progression is an area of active research .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antioxidant Mechanism : this compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
- Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines and enzymes, this compound may alleviate symptoms associated with chronic inflammation.
- Cell Cycle Regulation : this compound influences cell cycle checkpoints, particularly in cancer cells, leading to reduced viability and increased apoptosis .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of NO production | |
| Antimicrobial | Bacterial/fungal inhibition | |
| Anticancer | Induction of apoptosis |
Selected Case Studies
- Antioxidant Study : A study assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a strong correlation between concentration and antioxidant activity.
- Anti-inflammatory Research : In vitro experiments demonstrated that this compound significantly reduced the levels of TNF-α and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), highlighting its potential therapeutic role in inflammatory conditions.
- Anticancer Investigation : A recent study evaluated the effects of this compound on human cancer cell lines, revealing that it induced apoptosis via mitochondrial pathways and downregulated anti-apoptotic proteins .
属性
分子式 |
C27H30O15 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |
InChI 键 |
BJJCTXDEJUWVIC-QHWHWDPRSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















